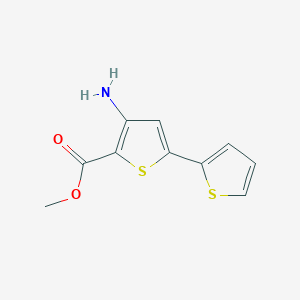

Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-5-thiophen-2-ylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S2/c1-13-10(12)9-6(11)5-8(15-9)7-3-2-4-14-7/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHYAXQWEYGRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371618 | |

| Record name | Methyl 4-amino[2,2'-bithiophene]-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729406 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

169759-79-9 | |

| Record name | Methyl 4-amino[2,2'-bithiophene]-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular structure of Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate

An In-depth Technical Guide: The Molecular Structure of Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate

Abstract

This compound (CAS No: 169759-79-9) is a polysubstituted heterocyclic compound of significant interest to the pharmaceutical and materials science sectors.[1][2] Its molecular architecture, featuring a 2-aminothiophene core appended with a second thiophene ring, positions it as a valuable and versatile building block for the synthesis of more complex chemical entities. Thiophene-based molecules are recognized as "privileged structures" in medicinal chemistry, frequently serving as bioisosteric replacements for phenyl groups in drug candidates, which can lead to enhanced therapeutic profiles.[3][4] This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its logical synthesis via the Gewald reaction, present a multi-faceted protocol for its unambiguous structural elucidation, and discuss its potential applications as a key intermediate in the development of novel therapeutics.

The Thiophene Scaffold: A Cornerstone of Medicinal Chemistry

Thiophene as a Privileged Pharmacophore

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in modern drug discovery.[5] Its structural and electronic similarity to a benzene ring allows it to function as a bioisostere, often leading to improved potency, selectivity, and pharmacokinetic properties of drug molecules.[3] This strategic substitution is a well-established tactic in medicinal chemistry. Consequently, the thiophene moiety is a constituent of numerous FDA-approved drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the antibiotic cefoxitin, highlighting its broad therapeutic relevance.[5][6]

The 2-Aminothiophene Moiety: A Versatile Synthetic Intermediate

Within the broader class of thiophenes, the 2-aminothiophene scaffold is a particularly powerful synthetic intermediate.[7] The presence of an amine group at the 2-position and an electron-withdrawing group, such as a carboxylate, at the 3-position provides two reactive handles. These functional groups allow for a wide range of subsequent chemical modifications, making these compounds ideal starting points for constructing diverse chemical libraries and synthesizing complex fused heterocyclic systems like thienopyrimidines, which are themselves investigated for a wide array of biological activities.[8][9]

Overview of this compound

The subject of this guide, this compound, embodies the synthetic utility of the 2-aminothiophene core. Its structure is characterized by the following key features:

-

Molecular Formula: C₁₀H₉NO₂S₂[1]

-

Molecular Weight: 239.32 g/mol [1]

-

Core Structure: A 3-aminothiophene-2-carboxylate system.

-

Key Substituent: A thien-2-yl group at the 5-position, creating a bithiophene-like structure.

This compound serves not as an end-product therapeutic but as a critical precursor for creating more elaborate molecules with potential pharmacological value.[1]

Caption: 2D Structure of the title compound.

Synthesis and Mechanistic Insights

The Gewald Aminothiophene Synthesis

The most direct and efficient method for preparing polysubstituted 2-aminothiophenes is the Gewald reaction, first reported in 1966.[3] This one-pot, multi-component condensation is a cornerstone of heterocyclic chemistry.[10][11] The reaction brings together three components:

-

An aldehyde or ketone.

-

An α-cyanoester (or other activated nitrile).

-

Elemental sulfur.

The process is typically catalyzed by a base, such as an amine like morpholine or triethylamine.[12] For the synthesis of this compound, the logical starting materials are 2-thiophenecarbaldehyde and methyl cyanoacetate.

Proposed Synthetic Protocol

This protocol is a representative procedure based on the principles of the Gewald synthesis.

Materials:

-

2-Thiophenecarbaldehyde

-

Methyl cyanoacetate

-

Elemental sulfur (S₈)

-

Morpholine (catalyst)

-

Ethanol (solvent)

-

Ice bath

-

Stirring apparatus and standard glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2-thiophenecarbaldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Catalyst Addition: Cool the mixture in an ice bath to approximately 0-5 °C. Slowly add morpholine (0.2 eq) dropwise while maintaining the temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture again in an ice bath to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final compound as a solid.

Reaction Mechanism

The mechanism of the Gewald reaction is well-elucidated and proceeds through several distinct steps.[13][14]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aldehyde (2-thiophenecarbaldehyde) and the active methylene compound (methyl cyanoacetate) to form a stable vinyl cyanide intermediate.[10][13]

-

Michael Addition of Sulfur: The sulfur ring (S₈) is opened by a nucleophile. The deprotonated vinyl cyanide intermediate then attacks a sulfur atom, initiating a chain.[13][14] This is followed by a Michael-type addition of the sulfur species to the electron-deficient double bond of another molecule of the Knoevenagel product.

-

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, attacking the nitrile group. A subsequent tautomerization (isomerization involving the migration of a proton) leads to the formation of the stable aromatic 2-aminothiophene ring system.[10]

Caption: The four-step reaction mechanism of the Gewald synthesis.

Comprehensive Structural Elucidation

Unambiguous confirmation of a molecule's structure is paramount in drug discovery to establish structure-activity relationships (SAR) and secure intellectual property.[15] A combination of analytical techniques is required for complete characterization.

Spectroscopic and Crystallographic Workflow

A logical workflow ensures all structural aspects are covered, from basic connectivity to the precise three-dimensional arrangement of atoms in space.

Caption: Integrated workflow for molecular structure elucidation.

Analytical Techniques and Expected Data

The following table summarizes the key analytical techniques and the expected data for this compound.

| Technique | Purpose | Expected Observations |

| Mass Spectrometry (MS) | Determine molecular weight and formula. | Molecular Ion Peak (M+): m/z ≈ 239.0078, corresponding to the exact mass of C₁₀H₉NO₂S₂. |

| Infrared (IR) Spectroscopy | Identify key functional groups. | N-H stretch (Amine): ~3300-3500 cm⁻¹ (two bands). C=O stretch (Ester): ~1670-1700 cm⁻¹. C=C stretch (Aromatic): ~1500-1600 cm⁻¹. C-S stretch (Thiophene): ~600-800 cm⁻¹. |

| ¹H NMR Spectroscopy | Map proton environments. | Aromatic Protons: Signals between ~6.5-8.0 ppm for the protons on both thiophene rings. Amine (NH₂) Protons: A broad singlet around ~5.0-6.0 ppm. Methyl (OCH₃) Protons: A sharp singlet around ~3.8 ppm. |

| ¹³C NMR Spectroscopy | Map carbon environments. | Ester Carbonyl (C=O): Signal around ~165-170 ppm. Aromatic Carbons: Multiple signals in the ~110-150 ppm region. Methyl Carbon (OCH₃): Signal around ~50-55 ppm. |

Single-Crystal X-ray Crystallography: The Definitive Method

While spectroscopic methods provide powerful evidence for connectivity, only single-crystal X-ray crystallography can deliver an unambiguous, high-resolution 3D model of the molecule in the solid state.[15][16] This technique is the gold standard for determining precise bond lengths, bond angles, and intermolecular interactions.

Generalized Protocol for X-ray Crystallography:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system.

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[16]

-

Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it rotates, a complete set of diffraction data is collected.[16]

-

Structure Solution & Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined (structure solution), and then refined against the experimental data to achieve the best possible fit.

-

Validation: The final structural model is validated to ensure it is chemically and crystallographically sound, providing the definitive molecular structure.[16]

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Applications in Drug Discovery and Development

This compound is not an end-product but a strategic starting material. Its value lies in the reactive "handles" it possesses—the nucleophilic amine and the ester group—which allow for extensive chemical elaboration.

-

Scaffold for Library Synthesis: The amine group can be readily acylated, alkylated, or used in condensation reactions to attach a wide variety of side chains. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points for diversification. This makes the molecule an ideal scaffold for generating libraries of related compounds for high-throughput screening.

-

Precursor to Fused Heterocycles: This compound is an excellent precursor for synthesizing thienopyrimidines, a class of fused heterocycles with documented biological activities, including potential as anticancer and anti-inflammatory agents.[7][8][9] The reaction typically involves condensation of the 2-aminothiophene with a suitable reagent to form the fused pyrimidine ring.

-

Probe for Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure—for example, by derivatizing the amine or replacing the second thiophene ring—medicinal chemists can probe the SAR of a target biological system, optimizing a lead compound for improved efficacy and safety.

Conclusion

This compound is a well-defined molecular entity whose importance is derived from its strategic position as a synthetic intermediate. Its structure is readily accessible through the robust and efficient Gewald aminothiophene synthesis. Unambiguous characterization is achieved through a synergistic application of spectroscopic methods (MS, IR, NMR) and definitively confirmed by single-crystal X-ray crystallography. For researchers in drug discovery, this compound represents a valuable and versatile platform for the construction of novel, complex heterocyclic molecules, leveraging the privileged nature of the thiophene scaffold to explore new therapeutic frontiers.

References

-

Shaikh, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]

-

Wikipedia. (n.d.). Gewald reaction. Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.

-

American Chemical Society. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]

-

ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

-

Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal. Available at: [Link]

-

ResearchGate. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. Available at: [Link]

-

Amerigo Scientific. (n.d.). Methyl 3-Amino-5-(propan-2-yl)thiophene-2-carboxylate. Amerigo Scientific. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

IUCrData. (n.d.). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives. IUCrData. Available at: [Link]

-

PubChem. (n.d.). 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester. PubChem. Available at: [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Structure of thiophene 3 i obtained by single crystal X-ray diffraction. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Methyl-2-amino-5-methyl-3-thiophenecarboxylate. PubChem. Available at: [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. Available at: [Link]

-

Semantic Scholar. (2006). X-ray diffraction studies of the structure and orientations of thiophene and fluorenone based molecule. Semantic Scholar. Available at: [Link]

- Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. Google Patents.

-

MDPI. (2024). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Fiesselmann-type synthesis of.... ResearchGate. Available at: [Link]

-

National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available at: [Link]

-

MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available at: [Link]

Sources

- 1. This compound, CasNo.169759-79-9 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 2. This compound | 169759-79-9 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. Methyl 3-amino-2-thiophenecarboxylate 99 22288-78-4 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. Gewald Reaction [organic-chemistry.org]

- 12. asianpubs.org [asianpubs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive analysis of the key spectroscopic data for the novel heterocyclic compound, Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate (CAS 169759-79-9). While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and extensive data from structurally analogous compounds to present a robust, predictive characterization. This in-silico analysis serves as a foundational resource for researchers engaged in the synthesis, identification, and application of this and related thiophene-based molecules in medicinal chemistry and materials science.

Introduction: The Structural Significance of a Dithienyl Scaffolding

This compound is a molecule of significant interest, featuring a 3-aminothiophene core linked to a second thiophene ring. This dithienyl framework is a common motif in pharmacologically active compounds and organic electronic materials. The precise arrangement of the amino and carboxylate functionalities on one ring, coupled with the electronic influence of the second thiophene substituent, creates a unique chemical environment. Accurate structural elucidation is paramount for understanding its reactivity, biological activity, and potential applications.

This guide will provide a detailed predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in the known spectroscopic behaviors of closely related, well-documented molecules, providing a reliable reference for researchers who may synthesize or encounter this compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted spectrum is based on the analysis of substituent effects and data from analogous compounds such as methyl 3-aminothiophene-2-carboxylate and various 2-substituted thiophenes.

Experimental Protocol Considerations

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its characteristic solvent peak at ~2.50 ppm, which is unlikely to overlap with key signals. It also facilitates the observation of exchangeable protons like those of the amino group.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion and resolution of coupling patterns.

-

Procedure: A small amount of the sample would be dissolved in the deuterated solvent, transferred to an NMR tube, and data acquired using standard pulse sequences.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~7.60 | dd | 1H | H-5' | The proton at the 5-position of the second thiophene ring is expected to be the most downfield of the thiophene protons due to its proximity to the sulfur atom and the influence of the rest of the molecule. |

| ~7.30 | s | 1H | H-4 | The proton on the first thiophene ring is a singlet as it has no adjacent protons. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing carboxylate and thienyl groups. |

| ~7.15 | dd | 1H | H-3' | This proton is coupled to both H-4' and H-5' and is expected in the typical thiophene aromatic region. |

| ~7.05 | dd | 1H | H-4' | Coupled to H-3' and H-5', this proton will appear as a doublet of doublets. |

| ~5.50 | br s | 2H | -NH₂ | The amino protons are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and solvent. In DMSO-d₆, these protons are readily observed. |

| ~3.80 | s | 3H | -OCH₃ | The methyl ester protons will appear as a sharp singlet, typically in this region. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The predicted chemical shifts are based on additive models and comparison with known data for substituted thiophenes.

Experimental Protocol Considerations

-

Solvent: As with ¹H NMR, DMSO-d₆ is a suitable solvent.

-

Instrument: A spectrometer operating at a corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz ¹H instrument) is required.

-

Procedure: A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~165.0 | C=O | The carbonyl carbon of the ester group is expected in this downfield region. |

| ~150.0 | C-3 | The carbon bearing the amino group is significantly shielded and appears upfield of the other sp² carbons of the first thiophene ring. |

| ~140.0 | C-5 | The carbon attached to the second thiophene ring will be downfield. |

| ~138.0 | C-2' | The carbon of the second thiophene ring attached to the first thiophene ring. |

| ~128.0 | C-5' | Aromatic carbon in the second thiophene ring. |

| ~126.0 | C-3' | Aromatic carbon in the second thiophene ring. |

| ~125.0 | C-4' | Aromatic carbon in the second thiophene ring. |

| ~115.0 | C-4 | The chemical shift of this carbon is influenced by the adjacent amino and thienyl groups. |

| ~105.0 | C-2 | The carbon attached to the carboxylate group. |

| ~51.0 | -OCH₃ | The methyl carbon of the ester group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol Considerations

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples. Alternatively, a KBr pellet can be prepared.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure: The solid sample is placed in contact with the ATR crystal, and the spectrum is recorded.

Predicted IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |

| 3450-3300 | N-H stretch | Primary Amine (-NH₂) | A pair of bands is expected for the symmetric and asymmetric stretching of the N-H bonds. |

| 3100-3000 | C-H stretch | Aromatic (Thiophene) | Characteristic stretching vibrations for C-H bonds on the aromatic rings. |

| ~1680 | C=O stretch | Ester | A strong absorption band is expected for the carbonyl group of the methyl ester. |

| ~1600 | N-H bend | Primary Amine (-NH₂) | Bending vibration of the amino group. |

| 1550-1450 | C=C stretch | Aromatic (Thiophene) | Stretching vibrations of the carbon-carbon double bonds within the thiophene rings. |

| ~1250 | C-O stretch | Ester | Asymmetric stretching of the C-O bond. |

| ~850 | C-H bend | Aromatic (Thiophene) | Out-of-plane bending vibrations, which can be characteristic of the substitution pattern. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol Considerations

-

Ionization Method: Electron Ionization (EI) is a standard technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecular ion peak.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₀H₉NO₂S₂

-

Molecular Weight: 239.32 g/mol

-

Predicted Molecular Ion (M⁺˙): m/z = 239

Predicted Fragmentation Pathway

The molecule is expected to fragment in a predictable manner under EI conditions. The following diagram illustrates a plausible fragmentation pathway.

Caption: Predicted major fragmentation pathway for this compound under EI-MS.

Conclusion: A Predictive Spectroscopic Profile

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from structurally related analogs and fundamental principles of spectroscopy, we have established a robust set of expected data for ¹H NMR, ¹³C NMR, IR, and MS. This information serves as a valuable baseline for researchers working on the synthesis and characterization of this molecule, enabling them to confirm its identity and purity. As experimental data for this compound becomes publicly available, this guide can be used as a reference for comparison and further refinement of our understanding of its chemical properties.

References

As this guide is a predictive analysis based on general spectroscopic principles and data from analogous compounds, specific literature for the title compound is not available. The following references provide foundational knowledge and data for the types of structures discussed.

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem Compound Summary for Methyl 3-aminothiophene-2-carboxylate. (Database entry for a key structural analog). [Link]

-

SDBS (Spectral Database for Organic Compounds). (A comprehensive database for retrieving spectra of known organic compounds to be used for comparison). [Link]

Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate: A Technical Guide to its Physicochemical Properties and Synthetic Strategy

Abstract

Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its dual-ring thiophene structure, combined with strategically placed amino and ester functional groups, makes it a prime candidate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, a plausible synthetic route via the Gewald reaction, and detailed protocols for its comprehensive characterization. While experimentally determined data for this specific molecule is limited in public literature, we leverage data from closely related analogs to provide robust, field-proven insights for researchers in drug discovery and development.

Introduction: The Strategic Value of the 3-Aminothiophene Scaffold

The 3-aminothiophene-2-carboxylate core is a "privileged scaffold" in drug discovery. The term "privileged" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets. Thiophene rings are often used as bioisosteres for phenyl rings, offering similar steric properties but with different electronic characteristics and metabolic profiles.[1] The presence of the 3-amino and 2-carboxylate groups provides orthogonal chemical handles for molecular elaboration, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This compound is of particular interest due to the incorporation of a second thiophene ring at the 5-position. This bithiophene structure extends the molecule's conjugation and introduces new potential interaction points for target binding, making it a compelling starting point for the synthesis of novel therapeutic agents, particularly in oncology and infectious diseases.[2][3]

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in synthesis and formulation.

Structure and Identification

-

Systematic Name: this compound

-

CAS Number: 169759-79-9[4]

-

Molecular Formula: C₁₀H₉NO₂S₂[5]

-

Structure:

Physicochemical Data Summary

As experimental data is not widely published, the following table includes predicted values from computational models, which serve as useful estimates for experimental design.

| Property | Value | Source | Notes |

| Molecular Weight | 239.31 g/mol | [5] | Calculated from the molecular formula. This is a fundamental property for all stoichiometric calculations. |

| Appearance | Expected to be a white to yellow/brown powder | [5] | Based on typical appearance of similar 3-aminothiophene derivatives. Color may vary based on purity. |

| Boiling Point | 444.7 ± 45.0 °C (Predicted) | [6][7] | High boiling point suggests low volatility. Purification would likely be performed via chromatography or recrystallization rather than distillation. |

| Density | 1.376 ± 0.06 g/cm³ (Predicted) | [6][7] | Useful for formulation and process chemistry calculations. |

| pKa | 1.62 ± 0.10 (Predicted, acidic) | [7] | Refers to the protonated amine. The low pKa indicates the amine is a very weak base, a common feature of amino groups adjacent to electron-withdrawing groups on an aromatic ring. |

| LogP | 3.427 (Predicted) | [5] | Indicates moderate lipophilicity, suggesting good potential for membrane permeability but may require formulation strategies to ensure aqueous solubility. |

| Storage | Store at 2-8°C in a cool, dry place | [7] | Standard for complex organic molecules to prevent degradation over time. Should be stored away from light and strong oxidizing agents. |

Synthesis and Reactivity

Plausible Synthetic Route: The Gewald Reaction

The most logical and widely used method for constructing the 3-aminothiophene-2-carboxylate core is the Gewald three-component reaction .[8][9] This one-pot synthesis is highly efficient and involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a basic catalyst (e.g., morpholine or triethylamine).

For the target molecule, a practical Gewald approach would involve:

-

Thiophene-2-carbaldehyde

-

Methyl cyanoacetate

-

Elemental Sulfur

The reaction proceeds via a Knoevenagel condensation, followed by the addition of sulfur to form a thiolate intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[9]

Key Reactive Sites and Chemical Behavior

The molecule possesses three key functional groups that dictate its reactivity:

-

The 3-Amino Group: This is a nucleophilic center, though its reactivity is tempered by the adjacent electron-withdrawing ester group. It readily undergoes reactions such as acylation, sulfonylation, and diazotization to form building blocks for further heterocycle synthesis.[10][11]

-

The 2-Ester Group: The methyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, providing a handle for amide bond formation. It can also be reduced to a primary alcohol.

-

The Thiophene Rings: Both thiophene rings are susceptible to electrophilic aromatic substitution, although the positions are directed by the existing substituents. The inherent nucleophilicity of the thiophene core is well-documented.[11]

Experimental Protocols for Characterization

Validating the identity, purity, and structure of the synthesized compound is critical. The following protocols represent a standard workflow for a research laboratory.

Visual Inspection and Melting Point

-

Procedure: Observe the physical state and color of the sample.

-

Load a small, dry sample into a capillary tube.

-

Place the tube in a calibrated melting point apparatus.

-

Heat slowly (1-2 °C/min) near the expected melting point.

-

Causality: A sharp melting range (e.g., < 2 °C) is indicative of high purity. Impurities typically depress and broaden the melting range. While no experimental value is published, similar structures like methyl 3-amino-5-methylthiophene-2-carboxylate melt around 59-60°C.[12]

Spectroscopic Analysis

Caption: Analytical workflow for compound characterization.

A. ¹H and ¹³C NMR Spectroscopy

-

Objective: To confirm the molecular structure by observing the chemical environment of each proton and carbon atom.

-

Protocol:

-

Accurately weigh 10-15 mg of the compound.

-

Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for polar aromatic compounds and allows for the observation of exchangeable N-H protons.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

-

Expected ¹H NMR Signals (Predicted):

-

~3.7-3.9 ppm: A singlet (3H) corresponding to the methyl ester (–OCH₃).

-

~6.0-7.0 ppm: A broad singlet (2H) for the amino (–NH₂) protons. This signal may shift or broaden with concentration and temperature.

-

~7.0-7.8 ppm: A series of doublets and multiplets (4H) corresponding to the protons on the two thiophene rings. The specific coupling constants (J-values) will be critical for assigning positions.

-

-

Expected ¹³C NMR Signals (Predicted):

-

~50-55 ppm: Methyl ester carbon.

-

~100-160 ppm: Multiple signals for the 8 aromatic carbons of the bithiophene core.

-

~165-170 ppm: Carbonyl carbon of the ester group.

-

B. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and fragmentation pattern.

-

Protocol:

-

Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Q-TOF or Orbitrap).

-

Acquire data in positive ion mode.

-

-

Expected Result: A prominent ion peak at m/z 240.0147, corresponding to the protonated molecule [M+H]⁺ (Calculated exact mass for C₁₀H₁₀NO₂S₂⁺). High-resolution mass spectrometry (HRMS) should match this value within 5 ppm.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify key functional groups.

-

Protocol:

-

Place a small amount of the dry powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum.

-

-

Expected Key Peaks:

-

3300-3500 cm⁻¹: Two distinct N-H stretching bands, characteristic of a primary amine.

-

~1670-1710 cm⁻¹: A strong C=O stretching band for the ester carbonyl.

-

~1500-1600 cm⁻¹: C=C stretching bands for the aromatic rings.

-

~1200-1300 cm⁻¹: C-O stretching for the ester.

-

Chromatographic Purity Analysis

-

Objective: To determine the purity of the compound and identify any potential impurities.

-

Protocol (Reverse-Phase HPLC):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 280 nm.

-

Sample Prep: Prepare a 1.0 mg/mL stock solution in acetonitrile and dilute to 0.1 mg/mL with 50:50 Water:Acetonitrile.

-

-

Self-Validation: The protocol is validated by observing a sharp, symmetrical peak for the main compound. Purity is calculated as the area of the main peak divided by the total area of all peaks detected. A pure sample should be >98%.

Applications in Drug Discovery

Caption: Reactivity and potential applications in drug discovery.

The structural motifs within this molecule are precursors to several classes of biologically active compounds.

-

Kinase Inhibitors: The 2-aminothiophene scaffold is a common feature in kinase inhibitors, where the amino group can form critical hydrogen bonds within the ATP-binding pocket of the enzyme. The bithiophene core can be tailored to occupy hydrophobic pockets to enhance potency and selectivity.[13]

-

Antimicrobial Agents: Thiophene derivatives have a long history as antimicrobial and antifungal agents.[3][14] The ability to derivatize both the amino and ester groups allows for the creation of large libraries for screening against bacterial and fungal pathogens.

-

GPCR Modulators: The rigid, aromatic nature of the bithiophene scaffold is suitable for targeting G-protein coupled receptors (GPCRs), where well-defined hydrophobic and aromatic interactions are often key to ligand binding.

Conclusion

This compound is a high-value synthetic intermediate with significant potential for drug discovery. While detailed experimental data on the compound itself remains sparse, its properties can be reliably inferred from established chemical principles and data on analogous structures. Its synthesis is accessible through the robust Gewald reaction, and its structure offers multiple avenues for chemical modification. The analytical protocols detailed in this guide provide a comprehensive framework for researchers to confirm the identity and purity of this compound, enabling its confident application in the development of next-generation therapeutics.

References

-

Puterova, Z., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. Available at: [Link]

-

Sabnis, R.W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI). Available at: [Link]

-

BuyersGuideChem. This compound. Available at: [Link]

- Google Patents. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid.

-

PubMed. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Available at: [Link]

-

Monatshefte fuer Chemie/Chemical Monthly. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Available at: [Link]

-

ARKIVOC. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

-

National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

-

National Institutes of Health. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. Available at: [Link]

-

MDPI. Synthesis and Characterization of New Conjugated Azomethines End-Capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. Available at: [Link]

-

PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. Available at: [Link]

-

ResearchGate. Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Available at: [Link]

-

National Institutes of Health. C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. Available at: [Link]

- Google Patents. EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.

-

Peptides.co.uk. Innovating with Thiophene-Containing Amino Acids: Fmoc-D-3-(2-Thienyl)-alanine. Available at: [Link]

-

Semantic Scholar. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and their Antimicrobial Activity. Available at: [https://www.semanticscholar.org/paper/Synthesis-of-1-%5B(Aryl)(3-amino-5-oxopyrazolidin-4-Hassan-Hafez/b338e5c3e6205e493e8718617f1a3962c0e865f1]([Link]

-

Amerigo Scientific. Methyl 3-Amino-5-(propan-2-yl)thiophene-2-carboxylate. Available at: [Link]

-

National Institutes of Health. Therapeutic importance of synthetic thiophene. Available at: [Link]

-

SpectraBase. 3-Amino-2-thiophenecarboxylic acid methyl ester - Optional[13C NMR] - Spectrum. Available at: [Link]

-

SpectraBase. 3-thiophenecarboxylic acid, 2-[(cyclopropylcarbonyl)amino]-5-[[(2,5-dimethylphenyl)amino]carbonyl]-4-methyl-, ethyl ester - Optional[1H NMR] - Spectrum. Available at: [Link]

-

Journal of the American Chemical Society. The Synthesis of 3-Aminothiophenes by Aromatization of β-Keto Ester Oximes. Available at: [Link]

-

MDPI. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 169759-79-9 [chemicalbook.com]

- 5. newblue.lookchem.com [newblue.lookchem.com]

- 6. This compound CAS#: 169759-79-9 [m.chemicalbook.com]

- 7. Methyl4-amino-[2,2'-bithiophene]-5-carboxylate , 95% , 169759-79-9 - CookeChem [cookechem.com]

- 8. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 76575-71-8|Methyl 3-amino-5-methylthiophene-2-carboxylate|BLD Pharm [bldpharm.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Characterization of New Conjugated Azomethines End-Capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester [mdpi.com]

An In-Depth Technical Guide to the Synthesis of Novel Thiophene-2-Carboxamide Derivatives

Introduction: The Thiophene-2-Carboxamide Scaffold in Modern Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The thiophene ring is a quintessential example of such a scaffold.[1][2] Its unique electronic properties and structural resemblance to a benzene ring allow it to serve as a versatile bioisostere, enhancing molecular interactions and improving pharmacokinetic profiles.[1][2] When functionalized with a carboxamide group at the 2-position, the resulting thiophene-2-carboxamide core becomes a cornerstone for a vast array of pharmacologically active compounds.[3]

This scaffold is not merely a theoretical curiosity; it is a validated component of numerous therapeutic agents and clinical candidates. Thiophene derivatives have demonstrated a remarkable spectrum of biological activities, including potent anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[4][5][6][7] The thiophene moiety has been ranked 4th in US FDA drug approvals for small molecules over the last decade, underscoring its therapeutic significance.[6]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive exploration of the key synthetic strategies for constructing novel thiophene-2-carboxamide derivatives. We will move beyond simple procedural lists to delve into the mechanistic rationale behind pivotal reactions, offering field-proven insights into both classical and contemporary methodologies. Our focus is on providing self-validating, robust protocols that empower the synthesis of diverse compound libraries for screening and lead optimization.

Part 1: Constructing the Thiophene Core via the Gewald Reaction

Before the formation of the amide bond, the synthesis of a suitably substituted thiophene precursor is often the critical first step. Among the most powerful and versatile methods for this purpose is the Gewald aminothiophene synthesis. This multicomponent reaction (MCR) provides a direct, one-pot route to polysubstituted 2-aminothiophenes, which are ideal precursors for further derivatization into carboxamides.[8][9][10]

Mechanistic Underpinnings of the Gewald Reaction

The Gewald reaction is a condensation between a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur, typically mediated by a base such as morpholine or diethylamine.[8][11] The reaction's efficiency and tolerance for a variety of functional groups have made it a mainstay in heterocyclic chemistry.[9]

The mechanism proceeds through three key stages:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene group of the cyanoester, forming a stable α,β-unsaturated nitrile intermediate.[8][12]

-

Sulfur Addition: The elemental sulfur (typically an S₈ ring) is attacked by the nucleophilic enolate of the Knoevenagel adduct. The exact mechanism of sulfur ring-opening and addition is complex but results in a sulfurated intermediate.[12]

-

Cyclization and Tautomerization: The sulfurated intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene product.[8]

Modern adaptations, such as the use of microwave irradiation, have been shown to significantly improve reaction yields and dramatically reduce reaction times.[8][11]

Caption: A workflow illustrating the key stages of the Gewald aminothiophene synthesis.

Experimental Protocol: Microwave-Assisted Gewald Synthesis

This protocol describes the synthesis of a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative, a common precursor.

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental Sulfur

-

Morpholine

-

Ethanol

-

Microwave synthesis vial (10 mL) with stir bar

Procedure:

-

To a 10 mL microwave synthesis vial, add cyclohexanone (10 mmol, 1.0 eq), ethyl cyanoacetate (10 mmol, 1.0 eq), elemental sulfur (12 mmol, 1.2 eq), and ethanol (5 mL).

-

Add morpholine (10 mmol, 1.0 eq) dropwise to the stirred suspension.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 100°C for 15 minutes.

-

After the reaction, cool the vial to room temperature. A solid precipitate should form.

-

Filter the solid product and wash it thoroughly with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum. The resulting 2-aminothiophene derivative can often be used in the next step without further purification.

-

Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 2: Core Strategies for Amide Bond Formation

With a functionalized thiophene ring in hand, the next critical transformation is the construction of the carboxamide bond. The choice of method depends on factors such as substrate compatibility, desired scale, and atom economy considerations.

The Acyl Chloride Pathway: A Robust and Classical Approach

This is arguably the most traditional and reliable method for amide synthesis. It is a two-step process involving the activation of a carboxylic acid to a more reactive acyl chloride, followed by coupling with an amine.

Step A: Synthesis of Thiophene-2-carbonyl Chloride The conversion of thiophene-2-carboxylic acid to its corresponding acyl chloride is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is widely used, often with a catalytic amount of N,N-dimethylformamide (DMF).[13] Alternatively, oxalyl chloride can be employed, which offers the advantage that all byproducts are gaseous.[14][15] Care must be taken as the thiophene ring can be sensitive to strongly acidic conditions, which may lead to polymerization.[15]

Caption: Workflow for thiophene-2-carboxamide synthesis via the acyl chloride intermediate.

Step B: Amine Coupling The generated thiophene-2-carbonyl chloride is a highly reactive electrophile. It readily reacts with a wide range of primary and secondary amines to form the desired amide bond. The reaction is typically performed in an inert solvent in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl gas that is liberated during the reaction.

Experimental Protocol: Acyl Chloride Method

-

Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend thiophene-2-carboxylic acid (10 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 20 mL). Add a catalytic amount of DMF (2-3 drops).

-

Cool the mixture to 0°C in an ice bath. Slowly add oxalyl chloride (12 mmol, 1.2 eq) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. The completion of the reaction is indicated by the cessation of gas evolution.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude thiophene-2-carbonyl chloride, which is often used immediately in the next step.

-

Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM (20 mL) and cool to 0°C.

-

In a separate flask, dissolve the desired amine (10 mmol, 1.0 eq) and triethylamine (15 mmol, 1.5 eq) in anhydrous DCM (10 mL).

-

Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates completion.

-

Quench the reaction with water and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure thiophene-2-carboxamide.

Direct Catalytic Amidation: A Green Chemistry Approach

In the quest for more sustainable synthetic methods, direct catalytic amidation has emerged as a powerful alternative. This approach couples a carboxylic acid and an amine directly, with the sole byproduct being water, thus offering high atom economy and avoiding the generation of stoichiometric waste from activating agents.[16][17][18]

A variety of catalysts have been developed for this transformation, with organoboron derivatives and certain metal catalysts being particularly effective.[18] For instance, boronic acids and titanium tetrafluoride (TiF₄) have been shown to effectively catalyze the amidation of aromatic carboxylic acids.[18][19]

The general mechanism involves the activation of the carboxylic acid by the catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Experimental Protocol: Boronic Acid-Catalyzed Amidation

-

In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine thiophene-2-carboxylic acid (5 mmol, 1.0 eq), the desired amine (5.5 mmol, 1.1 eq), 2,4-bis(trifluoromethyl)phenylboronic acid (0.25 mmol, 5 mol%), and toluene (20 mL).

-

Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap.

-

Continue refluxing for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with 1M NaOH to remove the catalyst and any unreacted carboxylic acid.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

The Ugi Reaction: A Paradigm of Diversity-Oriented Synthesis

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of multicomponent reaction chemistry and an exceptionally efficient tool for generating molecular diversity.[20][21][22] In a single, one-pot operation, it combines a carbonyl compound (aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide to produce a complex α-acylamino carboxamide, often referred to as a "peptidomimetic".[20][21][23]

By using thiophene-2-carboxylic acid as the acid component, the Ugi reaction provides direct access to a library of thiophene-2-carboxamide derivatives with substitution at three other positions in a single step.

The reaction mechanism is initiated by the formation of an imine from the amine and carbonyl, which is protonated by the carboxylic acid. This iminium ion is then trapped by the nucleophilic isocyanide, forming a nitrilium ion intermediate. This intermediate is finally attacked by the carboxylate anion, followed by an irreversible Mumm rearrangement to yield the stable bis-amide product.[20]

Caption: Mechanistic pathway of the Ugi-4CR for synthesizing thiophene derivatives.

Experimental Protocol: Ugi Reaction

-

In a screw-cap vial, dissolve the amine (1.0 mmol, 1.0 eq) and the aldehyde (1.0 mmol, 1.0 eq) in methanol (2 mL). Stir the mixture for 20 minutes at room temperature.

-

Add thiophene-2-carboxylic acid (1.0 mmol, 1.0 eq) to the vial and continue stirring for another 10 minutes.

-

Add the isocyanide (1.0 mmol, 1.0 eq) to the mixture. The reaction is often exothermic.

-

Seal the vial and stir at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting product by flash column chromatography to isolate the desired thiophene-2-carboxamide derivative.

Part 3: Data Presentation and Structural Elucidation

The unambiguous characterization of newly synthesized compounds is paramount. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for confirming the identity and purity of the target molecules.[4][11]

Table 1: Representative Characterization Data for a Series of Novel Thiophene-2-carboxamides

| Compound ID | R¹ Group | R² Group | Yield (%) | M.P. (°C) | m/z [M+H]⁺ (Observed) | Key ¹H NMR Signal (δ ppm) |

| TH-01 | Phenyl | Benzyl | 85 | 152-154 | 308.09 | 7.85 (d, 1H, Th-H), 8.9 (t, 1H, NH) |

| TH-02 | 4-Cl-Ph | Benzyl | 82 | 161-163 | 342.05 | 7.88 (d, 1H, Th-H), 9.1 (t, 1H, NH) |

| TH-03 | Phenyl | Cyclohexyl | 78 | 175-177 | 288.14 | 7.83 (d, 1H, Th-H), 8.5 (d, 1H, NH) |

| TH-04 | 4-MeO-Ph | Benzyl | 88 | 145-147 | 338.10 | 7.84 (d, 1H, Th-H), 8.8 (t, 1H, NH) |

Data is hypothetical for illustrative purposes.

Part 4: Biological Significance and Structure-Activity Relationship (SAR)

The true value of these synthetic endeavors lies in the biological activities of the resulting compounds. Thiophene-2-carboxamide derivatives have been extensively investigated for various therapeutic applications.

-

Anticancer Activity: Numerous derivatives have shown significant cytotoxicity against various cancer cell lines, including breast, liver, and leukemia.[1][5][24] Some compounds act as inhibitors of key cancer-related proteins like kinases or induce apoptosis.[1][5] For example, certain analogs have been identified as potent VEGFR-2 inhibitors.[5]

-

Antibacterial Activity: The scaffold is a promising platform for developing new antibacterial agents.[4][25] Studies have shown that specific substitutions can lead to high activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[4][26]

-

Antioxidant Activity: 3-Amino substituted thiophene-2-carboxamides, in particular, have demonstrated significant antioxidant properties, comparable in some cases to standard antioxidants like ascorbic acid.[4][25]

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the scaffold. Key modifications typically involve:

-

Substitution on the Thiophene Ring (Positions 3, 4, 5): The nature (electron-donating/withdrawing), size, and position of substituents on the thiophene ring can drastically alter biological activity.[4]

-

Substitution on the Amide Nitrogen (N-substituents): The group attached to the amide nitrogen plays a critical role in target binding and modulating physicochemical properties like solubility and cell permeability.

Caption: Key regions of the thiophene-2-carboxamide scaffold for SAR exploration.

Conclusion

The thiophene-2-carboxamide scaffold remains a highly privileged and fruitful starting point for the discovery of novel therapeutic agents. This guide has outlined three robust and versatile synthetic paradigms—the classical acyl chloride pathway, modern catalytic amidation, and the diversity-oriented Ugi reaction—each offering distinct advantages for the medicinal chemist. The choice of synthetic route is a strategic decision, guided by the desired complexity of the final molecule, scalability, and sustainability goals. By understanding the mechanistic principles behind these transformations and leveraging detailed, validated protocols, researchers are well-equipped to generate diverse libraries of thiophene-2-carboxamides, paving the way for the discovery of next-generation drugs with improved efficacy and novel mechanisms of action.

References

-

Gewald reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. (n.d.). Retrieved January 12, 2026, from [Link]

-

A green chemistry approach to gewald reaction - Der Pharma Chemica. (n.d.). Retrieved January 12, 2026, from [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). Retrieved January 12, 2026, from [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. (2023, February 20). Retrieved January 12, 2026, from [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives | Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.). Retrieved January 12, 2026, from [Link]

-

Versatile thiophene 2-carboxamide derivatives - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed. (2023, February 20). Retrieved January 12, 2026, from [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - ResearchGate. (2025). Retrieved January 12, 2026, from [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature - Cognizance Journal of Multidisciplinary Studies. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ugi reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Catalytic Amidation. (n.d.). Retrieved January 12, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (n.d.). Retrieved January 12, 2026, from [Link]

-

A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Publications. (2024, March 25). Retrieved January 12, 2026, from [Link]

-

(PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - ResearchGate. (2023, February 3). Retrieved January 12, 2026, from [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D - An-Najah Staff. (2022, December 17). Retrieved January 12, 2026, from [Link]

- US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents. (n.d.).

-

Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7),... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ugi Four-Component Reactions Using Alternative Reactants - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

-

Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

- WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl ... - Google Patents. (n.d.).

-

Synthesis of dihydro-3H-thiophen-2-ones 5 using an Ugi-3CR - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

3.1.16. Synthesis of a γ-Keto-amide Derived from Thiophene Using a Carboxyl Ester as Precursor - RSC book. (2020, August 28). Retrieved January 12, 2026, from [Link]

-

TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. (2024, February 2). Retrieved January 12, 2026, from [Link]

-

Catalytic and non-catalytic amidation of carboxylic acid substrates - PubMed. (2021, June 13). Retrieved January 12, 2026, from [Link]

-

Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - SciSpace. (2020, November 23). Retrieved January 12, 2026, from [Link]

-

(PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates - ResearchGate. (2021, June 8). Retrieved January 12, 2026, from [Link]

-

Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. staff.najah.edu [staff.najah.edu]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]

- 16. Catalytic Amidation [catalyticamidation.info]

- 17. Catalytic and non-catalytic amidation of carboxylic acid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Ugi reaction - Wikipedia [en.wikipedia.org]

- 21. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted 3-Aminothiophene Esters

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The substituted 3-aminothiophene core is a privileged heterocyclic scaffold, forming the backbone of a multitude of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and mechanisms of action of substituted 3-aminothiophene esters across key therapeutic areas. By synthesizing technical data with field-proven insights, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity. We will delve into the causality behind experimental designs and present detailed protocols for the synthesis and evaluation of these compounds, underscoring their potential in modern medicinal chemistry.

The 3-Aminothiophene Core: A Foundation for Diverse Bioactivity

The thiophene ring is a bioisostere of the benzene ring, offering similar physicochemical properties with the added potential for unique interactions through its sulfur atom.[1] The introduction of an amino group at the 3-position, often accompanied by an ester or other electron-withdrawing group at the 2-position, creates a highly versatile and reactive scaffold. This arrangement allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The inherent enaminic character of 3-aminothiophene governs its reactivity, often favoring C-nucleophilicity, which is a crucial aspect for synthetic chemists in designing novel derivatives.[2]

The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes, which can be analogous precursors, is the Gewald reaction.[3] This one-pot multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3][4] The utility of this reaction lies in its ability to generate a library of diverse compounds by varying the starting materials.[4] Microwave-assisted organic synthesis has also been applied to the Gewald reaction, offering a green chemistry approach with improved reaction times and yields.[4]

Rationale for Synthetic Strategy: The Gewald Reaction

The choice of the Gewald reaction is predicated on its efficiency and versatility in creating the 2-aminothiophene scaffold, which is structurally related and often a starting point for 3-aminothiophene derivatives. The reaction mechanism, elucidated decades after its discovery, proceeds through a Knoevenagel condensation followed by sulfur addition, cyclization, and tautomerization.[3] This process allows for the direct introduction of the crucial amino group at the 2-position, which can be a challenging synthetic step otherwise.[5]

Caption: Workflow of the Gewald reaction for synthesizing 2-aminothiophenes.

Anticancer Activity: A Prominent Therapeutic Avenue

Substituted 3-aminothiophene esters have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of cancer cell lines.[6][7] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Inhibition of Tubulin Polymerization

A well-established mechanism for the anticancer activity of certain thiophene derivatives is the inhibition of tubulin polymerization.[8][9] By disrupting microtubule dynamics, these compounds arrest the cell cycle, typically at the G2/M phase, and induce apoptosis.[9] For instance, 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives have shown potent antiproliferative activity by binding to the colchicine site on tubulin.[8]

Kinase Inhibition

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Several 3-aminothiophene derivatives have been identified as potent kinase inhibitors.[10][11] For example, certain thiophene-3-carboxamide derivatives act as dual inhibitors of c-Jun N-terminal kinase (JNK), a key player in stress-induced apoptosis.[12] Others have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase and Signal Transducer and Activator of Transcription 3 (STAT3).[10][13][14] The design of these inhibitors often involves creating structures that can fit into the ATP-binding pocket of the kinase or allosteric sites.[15]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, HepG2, A2780) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[16][17]

-

Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Sorafenib, Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[16][17]

Quantitative Data Summary: Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Amino-thiophene derivative 15b | A2780, A2780CP | 12 ± 0.17, 10 ± 0.15 | Cytotoxicity | [16][17] |

| Aminothiophene derivatives SB-44, SB-83, SB-200 | Prostate and cervical adenocarcinoma cells | 15.38 - 34.04 | Induction of apoptosis, PARP cleavage | [6][18] |

| 2-amino-3-cyanothiophene derivative 6f | Osteosarcoma cells | - | STAT3 inhibition | [13] |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | Various cancer cell lines | - | Tubulin polymerization and WEE1 kinase inhibition | [9] |

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Substituted 3-aminothiophenes have demonstrated promising activity against a spectrum of bacteria and fungi.[19][20]

Structure-Activity Relationship (SAR) Insights

Studies have shown that the nature and position of substituents on the thiophene ring significantly influence antimicrobial activity. For example, the presence of chloro, methoxy, and amide groups has been associated with enhanced antibacterial and antifungal properties.[19] Specifically, derivatives with these functionalities have shown excellent to moderate activity against Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Candida albicans with Minimum Inhibitory Concentrations (MICs) in the range of 10-20 µg/mL.[19] The introduction of a pyridine side chain has also been shown to confer excellent antimicrobial activity.[20]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: Grow the microbial strains (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium to a standardized concentration (e.g., 10^5 CFU/mL).

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[21]